molecular formula C14H16N4O4S B2444111 N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396633-72-9

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2444111
CAS No.: 1396633-72-9
M. Wt: 336.37
InChI Key: FHFXJXMLESGLIX-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,4]dioxine ring, which is a type of aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Pyrimidines are classified according to the type of bond linking the substituent to the core heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the presence of functional groups .

Scientific Research Applications

Diverse Synthetic Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide serves as a versatile precursor in the synthesis of various heterocyclic compounds due to its unique structural features. It has been utilized in the switchable solvent-controlled divergent synthesis approach to efficiently and regioselectively produce pyrimidine and dibenzo[b,f][1,4]oxazepine (DBO) derivatives from the same starting materials. The process involves key reactions such as the SNAr reaction and Smiles rearrangement, with the choice of solvent (1,4-dioxane or dimethyl sulfoxide) directing the synthesis towards O-substituted pyrimidines, N-substituted pyrimidines, or DBO derivatives. This methodology highlights the compound's potential for enabling the exploration of novel synthetic routes and the development of structurally diverse molecules with possible biological and pharmacological activities (Meng et al., 2020).

Antibacterial and Antifungal Activities

Sulfonamide derivatives, including those related to N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have shown promising antibacterial and antifungal properties. Specific derivatives have demonstrated significant activity against pathogens like Escherichia coli, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci. The structural modifications to the sulfonamide moiety can lead to compounds with enhanced antibacterial efficacy, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin. This suggests the potential of N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide as a scaffold for developing new antibacterial and antifungal agents with broad-spectrum activity (Gadad et al., 2000).

Antitumor Activity

Derivatives of N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been explored for their antitumor activities. Novel heterocyclic compounds containing the sulfonamido moiety have been synthesized, showing high antibacterial activity and potential as antitumor agents. The research into these compounds underscores the importance of the sulfonamido group in the development of new therapeutic agents with possible applications in cancer treatment. The exploration of these compounds offers insights into their mechanisms of action and the potential for further optimization to enhance their antitumor efficacy (Azab et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Further studies could also investigate the synthesis and properties of related compounds .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-18(2)14-15-8-10(9-16-14)17-23(19,20)11-3-4-12-13(7-11)22-6-5-21-12/h3-4,7-9,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXJXMLESGLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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